molecular formula C9H8Cl2N2O B14905194 6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one

6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one

Cat. No.: B14905194
M. Wt: 231.08 g/mol
InChI Key: FFNMMSXQMVDZES-UHFFFAOYSA-N
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Description

6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties

Preparation Methods

The synthesis of 6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired benzodiazepine ring system . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time.

Chemical Reactions Analysis

6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .

Comparison with Similar Compounds

6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one can be compared with other benzodiazepines such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, this compound is unique due to the presence of chlorine atoms at specific positions, which may influence its pharmacological properties and potency .

Similar Compounds

Properties

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

6,9-dichloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

InChI

InChI=1S/C9H8Cl2N2O/c10-5-1-2-6(11)8-7(5)9(14)13-4-3-12-8/h1-2,12H,3-4H2,(H,13,14)

InChI Key

FFNMMSXQMVDZES-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C(C=CC(=C2N1)Cl)Cl

Origin of Product

United States

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